molecular formula C9H10Cl2O2 B13703415 1-(Dichloromethyl)-3,5-dimethoxybenzene

1-(Dichloromethyl)-3,5-dimethoxybenzene

Cat. No.: B13703415
M. Wt: 221.08 g/mol
InChI Key: ORUWOAOROGMXRS-UHFFFAOYSA-N
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Description

1-(Dichloromethyl)-3,5-dimethoxybenzene is an aromatic compound featuring a dichloromethyl (-CHCl₂) group attached to a 3,5-dimethoxy-substituted benzene ring.

Properties

Molecular Formula

C9H10Cl2O2

Molecular Weight

221.08 g/mol

IUPAC Name

1-(dichloromethyl)-3,5-dimethoxybenzene

InChI

InChI=1S/C9H10Cl2O2/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5,9H,1-2H3

InChI Key

ORUWOAOROGMXRS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(Cl)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dichloromethyl)-3,5-dimethoxybenzene can be achieved through several methods. One common approach involves the chloromethylation of 3,5-dimethoxybenzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the aromatic ring to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-(Dichloromethyl)-3,5-dimethoxybenzene may involve continuous flow processes to ensure higher yields and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(Dichloromethyl)-3,5-dimethoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.

    Reduction: Formation of 1-(Methyl)-3,5-dimethoxybenzene.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.

Scientific Research Applications

1-(Dichloromethyl)-3,5-dimethoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Dichloromethyl)-3,5-dimethoxybenzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the dichloromethyl group acts as an electrophile, reacting with nucleophilic sites on other molecules. This interaction can lead to the formation of new chemical bonds and the modification of molecular structures.

Comparison with Similar Compounds

Comparison with Structural Analogues

Halogenated Methyl Derivatives

1-(Chloromethyl)-3,5-dimethoxybenzene
  • Structure : -CH₂Cl substituent .
  • Molecular Formula : C₉H₁₁ClO₂; MW : 186.64 g/mol.
  • Physical Properties : Melting point 46–48°C; solid at room temperature.
  • Reactivity : Used as a precursor for phosphonium salts (e.g., in Wittig reactions) and benzyl triphenylphosphonium bromide synthesis .
  • Hazards : Corrosive (H314: causes skin burns) .
1-(Bromomethyl)-3,5-dimethoxybenzene
  • Structure : -CH₂Br substituent .
  • Molecular Formula : C₉H₁₁BrO₂; MW : 231.09 g/mol.
  • Physical Properties : Stored under inert conditions (2–8°C); likely a low-melting solid or liquid.
  • Reactivity : Superior leaving group (Br) enables high-yield nucleophilic substitutions (e.g., 60–96% yields in phosphonate syntheses) .
  • Hazards : Highly corrosive (H314); requires inert atmosphere storage .
1-(Dichloromethyl)-3,5-dimethoxybenzene
  • Structure : -CHCl₂ substituent.
  • Molecular Formula : C₉H₁₀Cl₂O₂; MW : ~220.9 g/mol (estimated).
  • Key Differences: Reactivity: The dichloromethyl group may exhibit reduced nucleophilicity compared to -CH₂Br but higher electrophilicity due to electron-withdrawing Cl atoms. Potential applications include electrophilic aromatic substitution or hydrolysis to ketones. Stability: Likely less stable than mono-halogenated analogues due to steric and electronic effects. Hazards: Expected to be corrosive (similar to -CH₂Cl/-CH₂Br) with possible toxicity from Cl byproducts .

Ring-Substituted Analogues

1-Chloro-3,5-dimethoxybenzene
  • Structure : Cl substituent on the benzene ring .
  • Molecular Formula : C₈H₉ClO₂; MW : 172.61 g/mol.
  • Physical Properties : Melting point 35°C; white crystalline solid.
  • Reactivity : Electron-withdrawing Cl meta to methoxy groups directs electrophilic substitution to specific ring positions. Used in pharmaceutical intermediates .
3,5-Dimethoxybenzyl Chloride Derivatives in Drug Design
  • The 3,5-dimethoxybenzene motif is critical in FDA-approved FGFR inhibitors (e.g., futibatinib), where it enhances selectivity and binding affinity . Dichloromethyl substitution could modulate lipophilicity or metabolic stability in drug candidates.

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